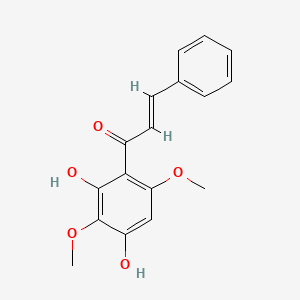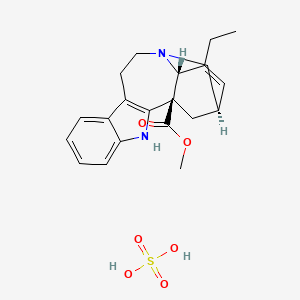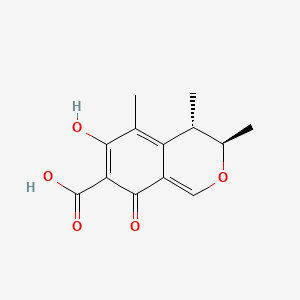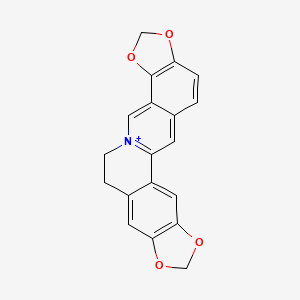
2',4'-Dihydroxy-3',6'-dimethoxychalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is a natural product that can be isolated from Polygonum Lapathifolium . It has been found to inhibit the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells, with IC50 values of 10.67 and 18.60 μM, respectively .
Molecular Structure Analysis
The molecular formula of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is C17H16O5 . The SMILES string representation isCOc1cc(O)c(C(=O)\\C=C\\c2ccccc2O)c(OC)c1 . Physical And Chemical Properties Analysis
The molecular weight of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is 300.31 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are provided .科学的研究の応用
Cancer Research
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone: has shown promise in cancer research, particularly in the study of leukemia. It has been reported to inhibit the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells, with IC50 values of 10.67 and 18.60 μM, respectively . This compound’s ability to induce cell cycle arrest and trigger apoptosis makes it a potential candidate for anticancer drug development.
Plant Biology
In plant biology, this chalcone derivative is isolated from Polygonum Lapathifolium . It represents a class of natural products that are significant for their roles in plant defense mechanisms and their potential as lead compounds for developing new herbicides and pesticides .
Pharmacology
Pharmacologically, 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is being explored for its therapeutic potential. Its inhibitory effects on leukemia cell lines suggest that it could be developed into a pharmacological agent for treating certain types of blood cancers .
Biochemistry
Biochemically, the compound is of interest due to its structural characteristics and biological activities. It serves as a model for studying the biochemical pathways of flavonoid synthesis and the mechanisms by which these compounds exert their biological effects .
Molecular Biology
In molecular biology, 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone can be used to study gene expression related to flavonoid biosynthesis. It also has potential applications in the study of molecular signaling pathways involved in cell proliferation and death .
Dermatology
Although not directly linked to dermatology, the compound’s effects on cell proliferation and melanogenesis could have implications for skin-related research. It might contribute to the development of treatments for skin conditions that involve abnormal cell growth .
Safety and Hazards
作用機序
Target of Action
The primary targets of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone are CCRF-CEM leukemia cells and CEM/ADR5000 cells . These are cancerous cells, and the compound’s role is to inhibit their growth .
Mode of Action
The compound interacts with its targets by inhibiting their growth. It has been found to have IC50 values of 10.67 and 18.60 μM for CCRF-CEM leukemia cells and CEM/ADR5000 cells, respectively . This indicates the concentration of the compound required to reduce the growth of these cells by half.
Biochemical Pathways
The compound is known to activate the Nrf2–ARE pathway in PC12 cells . This pathway is crucial for the induction of antioxidant enzymes such as hemeoxygenase-1 (HO-1) and γ-glutamylcystein synthetase (γ-GCS) .
Result of Action
The activation of the Nrf2–ARE pathway and the induction of antioxidant enzymes result in cytoprotection against oxidative stress . This means that the compound helps protect the cells from damage caused by reactive oxygen species.
特性
IUPAC Name |
(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-14-10-13(19)17(22-2)16(20)15(14)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMWIRIMYNWIGQ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)OC)O)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)OC)O)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the notable biological activities of 2',4'-Dihydroxy-3',6'-dimethoxychalcone?
A1: Research indicates that 2',4'-Dihydroxy-3',6'-dimethoxychalcone exhibits promising antimicrobial and cytotoxic activities. Specifically, it demonstrated activity against various bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa [, ]. Furthermore, it displayed cytotoxicity against several cancer cell lines, including leukemia (THP-1), cervical (HeLa), prostate (PC3), and breast (MCF-7) cancer cells [, ].
Q2: How potent is the cytotoxic activity of 2',4'-Dihydroxy-3',6'-dimethoxychalcone compared to standard anticancer drugs?
A2: Studies show that 2',4'-Dihydroxy-3',6'-dimethoxychalcone exhibits potent anti-leukemic activity. Notably, its IC50 value against the THP-1 leukemia cell line was found to be 3.5 µg/mL, which is comparable to the IC50 value of the established anticancer drug paclitaxel (4 µg/mL) []. This finding highlights the potential of 2',4'-Dihydroxy-3',6'-dimethoxychalcone as a lead compound for developing new anti-leukemic therapies.
Q3: Beyond its antimicrobial and cytotoxic activities, are there other potential therapeutic applications for 2',4'-Dihydroxy-3',6'-dimethoxychalcone?
A3: While the provided research primarily focuses on antimicrobial and cytotoxic properties, 2',4'-Dihydroxy-3',6'-dimethoxychalcone belongs to the chalcone class of compounds. Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory and anticholinesterase effects []. Further research is needed to explore the full therapeutic potential of this compound in these and other areas.
Q4: What is the source of 2',4'-Dihydroxy-3',6'-dimethoxychalcone, and how is it obtained?
A4: 2',4'-Dihydroxy-3',6'-dimethoxychalcone is a natural product isolated from the leaves of Polygonum limbatum [, ]. The isolation process typically involves multiple steps, including extraction of the plant material with methanol, followed by various chromatographic techniques to separate and purify the compound [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B600277.png)